molecular formula C8H19O4P B12052155 Dibutyl Phosphate-d18

Dibutyl Phosphate-d18

Cat. No.: B12052155
M. Wt: 228.32 g/mol
InChI Key: JYFHYPJRHGVZDY-VAZJTQEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl Phosphate-d18 is synthesized by the esterification of phosphoric acid with deuterated butanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuous stirring to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated butanol and phosphoric acid, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibutyl Phosphate-d18 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutyl Phosphate-d18 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Dibutyl Phosphate-d18 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This helps in understanding the metabolic pathways and the fate of phosphate groups in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Dibutyl Phosphate: The non-deuterated form, used in similar applications but lacks the distinct mass difference provided by deuterium.

    Bis(2-ethylhexyl) Phosphate: Another phosphate ester used in industrial applications.

    Diphenyl Phosphate: Used in flame retardants and plasticizers

Uniqueness

Dibutyl Phosphate-d18 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research where accurate tracing of compounds is essential .

Properties

Molecular Formula

C8H19O4P

Molecular Weight

228.32 g/mol

IUPAC Name

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) hydrogen phosphate

InChI

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

JYFHYPJRHGVZDY-VAZJTQEUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCOP(=O)(O)OCCCC

Origin of Product

United States

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